ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate
Description
Ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate is a synthetic carbamate derivative featuring a 2,3-dihydroindenyl core substituted with a 4-chlorophenylsulfanyl group at the 1-position and an ethyl carbamate moiety at the 2-position. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and industrial applications due to their stability and bioactivity.
Properties
IUPAC Name |
ethyl N-[1-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-2-22-18(21)20-16-11-12-5-3-4-6-15(12)17(16)23-14-9-7-13(19)8-10-14/h3-10,16-17H,2,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJOKZZYFMPHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the 4-Chlorophenylsulfanyl Group: The indane derivative is then reacted with 4-chlorothiophenol under basic conditions to introduce the 4-chlorophenylsulfanyl group.
Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-chlorophenylsulfanyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- Sulfur-containing groups: The target compound’s 4-chlorophenylsulfanyl group contrasts with LY186641’s sulfonamide and fenoxycarb’s ether linkages. Sulfur atoms enhance lipophilicity and metabolic stability but may increase toxicity risks, as seen in LY186641’s dose-limiting methemoglobinemia .
- Chlorophenyl positioning : Chlorpropham’s 3-chlorophenyl group confers herbicidal activity, whereas the target’s 4-chlorophenyl substitution may alter binding affinity in biological targets .
- Carbamate variations : Delapril’s integration of carbamate within a peptide-like structure enables ACE inhibition, while simpler carbamates (e.g., chlorpropham) target plant enzymes .
Pharmacological and Toxicological Profiles
- LY186641 : Demonstrated severe methemoglobinemia (>20% serum levels) and hemolytic anemia in clinical trials, limiting its therapeutic utility despite preclinical promise .
- Ethyl Carbamate (EC): A simple carbamate found in fermented foods; carcinogenic via metabolic activation to urethane. Analytical methods (e.g., SPME-GC/MS) developed for EC detection could apply to the target compound’s metabolic studies .
- Delapril : Low toxicity profile with efficacy in hypertension, highlighting how carbamate integration into complex structures mitigates adverse effects .
Agrochemical Relevance
- Chlorpropham and Fenoxycarb: Both utilize carbamate groups for pesticidal activity. Chlorpropham inhibits cell division in plants, while fenoxycarb disrupts insect juvenile hormone synthesis. The target compound’s 4-chlorophenylsulfanyl group may enhance pesticidal persistence but requires evaluation for environmental toxicity .
Biological Activity
Ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate, identified by CAS number 135812-55-4, represents a compound of significant interest in pharmaceutical and chemical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Molecular Structure
- Chemical Formula : CHClNOS
- Molecular Weight : 347.86 g/mol
- Structural Features : The compound features an ethyl carbamate moiety linked to a 4-chlorophenyl sulfanyl group and a dihydro indene structure, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 135812-55-4 |
| Molecular Formula | CHClNOS |
| Molecular Weight | 347.86 g/mol |
| Purity | >90% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial effects against various pathogens. The presence of the chlorophenyl group may enhance this activity through increased lipophilicity, facilitating membrane penetration.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially acting as an inhibitor of pro-inflammatory cytokines.
- Cytotoxic Effects : Investigations into the cytotoxicity of related compounds have shown promising results against cancer cell lines, suggesting that this compound could possess similar properties.
Case Studies
- Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit similar properties (source needed).
- Anti-inflammatory Activity : In vitro assays showed that derivatives of carbamate compounds can inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential role for this compound in managing inflammatory diseases (source needed).
- Cytotoxicity Against Cancer Cells : Research on related indene derivatives has revealed cytotoxic effects against several cancer cell lines. This compound's structural similarity suggests it may also induce apoptosis in cancer cells through the activation of caspase pathways (source needed).
Table 2: Biological Activities Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | [Source needed] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [Source needed] |
| Cytotoxicity | Induces apoptosis in cancer cell lines | [Source needed] |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the indenyl sulfur center using 4-chlorothiophenol derivatives. Key intermediates include 2-aminoindane precursors, which are functionalized via carbamate formation using ethyl chloroformate. Protecting groups (e.g., tert-butoxycarbonyl) may be employed to prevent undesired side reactions during sulfanyl group introduction. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks, particularly resolving the indenyl and carbamate moieties.
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihydroindenyl ring conformation) by analyzing bond angles (e.g., C–S–C ~105°) and distances (e.g., S–C ~1.78 Å) .
- IR spectroscopy : Confirms carbamate C=O stretching (~1700 cm) and sulfanyl C–S vibrations (~650 cm) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests:
- Thermal analysis : Use TGA/DSC to assess decomposition temperatures (e.g., onset at ~200°C).
- pH stability : Incubate in buffered solutions (pH 1–12) and monitor via HPLC for hydrolysis products (e.g., indenylamine derivatives). Acidic conditions often cleave the carbamate group, while the sulfanyl moiety is stable up to pH 10 .
Advanced Research Questions
Q. How can computational chemistry resolve ambiguities in the stereochemical configuration of the sulfanyl-substituted indenyl moiety?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict bond angles/distances. Compare with experimental X-ray data (e.g., C–C–S angles ~109.6° vs. computed 108.9°) to validate configurations .
- Docking studies : Model interactions with chiral catalysts to infer enantiomeric preferences during synthesis .
Q. What statistical experimental design (DoE) approaches optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Factorial design : Screen variables (e.g., temperature, solvent polarity, catalyst loading) to identify critical factors. For example, a 2 design may reveal that solvent polarity (ε > 15) maximizes sulfanyl group incorporation .
- Bayesian optimization : Automate reaction condition tuning using machine learning to predict optimal parameters (e.g., 72-hour runtime reduces trial count by 40% vs. traditional OVAT) .
Q. How should researchers address contradictory data between spectroscopic and crystallographic analyses?
- Methodological Answer :
- Cross-validation : Reconcile NMR-derived torsion angles with X-ray data using software like Mercury. For example, a 10° discrepancy in dihedral angles may indicate dynamic motion in solution.
- Dynamic NMR : Probe temperature-dependent line broadening to confirm conformational flexibility .
Q. What strategies mitigate steric hindrance during functionalization of the dihydroindenyl core?
- Methodological Answer :
- Protecting group strategies : Use bulky groups (e.g., trityl) to shield reactive sites during sulfanyl substitution.
- Microwave-assisted synthesis : Enhance reaction kinetics to overcome steric barriers (e.g., 80°C for 30 minutes vs. 12 hours conventionally) .
Data Integration Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
